isobutyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate -

isobutyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Catalog Number: EVT-4399856
CAS Number:
Molecular Formula: C17H20N2O5
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of isobutyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is not detailed in the provided papers, a general synthetic approach can be inferred based on similar compounds. [ [], [], [] ] The synthesis likely involves a Hantzsch-type reaction, a multicomponent reaction commonly used to synthesize dihydropyridines and their derivatives.

Molecular Structure Analysis

The exact conformation of the molecule, including the puckering of the dihydropyridinone ring, would depend on the substituents and their interactions. Techniques like X-ray crystallography or NMR spectroscopy could provide detailed insights into the three-dimensional structure. [ [] ]

Chemical Reactions Analysis
  • Reduction: The nitro group could be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon). [ [] ]
  • Mannich reaction: The active methylene group at position 5 of the dihydropyridinone ring could participate in Mannich reactions with formaldehyde and amines to introduce aminomethyl groups. [ [], [] ]
Mechanism of Action
  • Calcium channel blockade: Dihydropyridines are known to block L-type calcium channels, leading to vasodilation and potentially other effects. [ [] ]
  • Phosphodiesterase inhibition: Some dihydropyridinones have been shown to inhibit phosphodiesterase enzymes, leading to increased intracellular cyclic AMP levels and positive inotropic effects. [ [], [], [] ]

Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-nitrophenyl)-6-oxopyridine-3-carboxylate

  • Compound Description: This compound is a tetrahydropyridin-2-one analogue of 1,4-dihydropyridine-type calcium antagonists. [] Its crystal structure was studied to understand the structure-activity relationships within this class of compounds. [] The research found that the central heterocyclic ring of this compound adopts a near flat-boat conformation, similar to that observed in 1,4-dihydropyridines. []

2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester (ATI22-107)

  • Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). [] It exhibits inotropic effects while minimizing increases in diastolic calcium, potentially reducing the risk of arrhythmias associated with some PDE-III inhibitors. []

2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836)

  • Compound Description: SK&F 94836 is a novel positive inotrope and vasodilator investigated for the treatment of congestive heart failure. [] The compound is rapidly absorbed, widely distributed, and primarily excreted unchanged in the urine. []

1,3-Dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one Derivatives

  • Compound Description: These compounds belong to a series of dihydropyridazinone cardiotonics. [] Research focused on modifying the structure by introducing a spirocycloalkyl ring at the 3-position of the indolone moiety while retaining inotropic activity. [] There is an inverse relationship between spirocyloalkyl ring size and inotropic potency. []

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one (LY195115)

  • Compound Description: LY195115 is a potent cardiotonic and a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE). [] Its three-dimensional structure was determined using X-ray crystallography. []

(-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile

  • Compound Description: This compound, along with its pharmaceutically acceptable salts, exhibits cardiotonic effects. [] A method for synthesizing the optically pure (-) enantiomer using L-tartaric acid is described. []

Methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate (Compound 6)

  • Compound Description: Compound 6 is a 1,2,4-triazine derivative with low acute toxicity in mice. [] It has shown promising antimicrobial activity and is structurally related to other compounds with diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimycobacterial, antitumor, antiviral, anxiolytic, and antidepressant effects. []

Ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates and 1-alkyl-1,4,5,6-tetranydro-6-oxopyridine-3-carbonitriles

  • Compound Description: These compounds are synthesized via catalytic hydrogenation of tertiary amidines obtained from the reaction of 1-alkyl-1,4-dihydropyridine-3-carboxylates or 1-alkyl-1,4-dihydropyridine-3-carbonitriles with 2-nitrophenyl azide. []

Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

  • Compound Description: These dihydropyridine derivatives are prepared through a microwave-assisted reaction, providing an eco-friendly alternative to conventional heating methods. [] The reaction involves reacting alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents. []

[1,4]Diazepino[6,5-b]indoles

  • Compound Description: This family of compounds represents a group of potentially pharmacologically active molecules. [] Their structures have been extensively studied using powder diffraction methods. [] Several derivatives exhibit unique intermolecular hydrogen bonding patterns. []
  • Relevance: While [, ]Diazepino[6,5-b]indoles differ in their core structure from isobutyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, their inclusion in this list highlights the broader context of researching nitrogen-containing heterocycles for their potential pharmacological properties. The exploration of diverse heterocyclic scaffolds provides valuable insights into structure-activity relationships and can lead to the identification of new lead compounds for drug development.

3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones

  • Compound Description: These compounds are a class of heterocycles studied for their chemical reactivity and potential biological activity. [] Their reactions with various reagents, including phosphorus pentasulfide, sodium thiomethoxide, and isopropyl isocyanate, have been investigated. []

7-aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

  • Compound Description: These compounds are synthesized via an unusual Mannich-type cyclization reaction involving N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, and p-toluidine. [] Their structural complexity and unique synthetic route highlight the versatility of heterocyclic chemistry.

Properties

Product Name

isobutyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

IUPAC Name

2-methylpropyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O5/c1-10(2)9-24-17(21)16-11(3)18-15(20)8-14(16)12-4-6-13(7-5-12)19(22)23/h4-7,10,14H,8-9H2,1-3H3,(H,18,20)

InChI Key

PLARJUONMFLQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.